molecular formula C11H12O4 B1330679 Ethyl 2-(2-formylphenoxy)acetate CAS No. 41873-61-4

Ethyl 2-(2-formylphenoxy)acetate

Cat. No.: B1330679
CAS No.: 41873-61-4
M. Wt: 208.21 g/mol
InChI Key: YVWJJQUUORDFCC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-formylphenoxy)acetate, also known as 2-formylphenoxyacetic acid ethyl ester, is a synthetic compound with a wide range of applications in scientific research. This compound is used in various experiments to study the effects of its mechanism of action, biochemical and physiological effects, and advantages and limitations.

Scientific Research Applications

Chemoselective Acetylation in Antimalarial Drug Synthesis

Ethyl 2-(2-formylphenoxy)acetate plays a role in the chemoselective acetylation process, specifically in synthesizing N-(2-Hydroxyphenyl)acetamide, an intermediate for natural antimalarial drugs. This process, utilizing various acyl donors, is significant for creating kinetically controlled synthesis, important in antimalarial drug development (Magadum & Yadav, 2018).

Facilitating Synthesis of Thienothiopyrans

This compound is involved in L-proline-catalyzed reactions for synthesizing thieno[3,2-c]thiopyran derivatives. These reactions, contributing to the creation of multiple C-C bonds and stereocenters, are crucial for chemical research, especially in developing compounds with potential medicinal applications (Indumathi, Perumal, & Menéndez, 2010).

Corrosion Inhibition Studies

This compound is utilized in studying corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. Research demonstrates how derivatives like this compound can significantly impact the inhibition process, relevant in industrial and engineering applications (Lgaz et al., 2017).

Role in Hydrogel Drug Delivery Systems

Tris(2-(2-formylphenoxy)ethyl)amine, related to this compound, has been studied for creating pH- and thermo-responsive chitosan hydrogels in drug delivery systems. These hydrogels show promising applications in targeted drug delivery, potentially enhancing bioavailability and systemic delivery of drugs (Karimi et al., 2018).

Green Chemistry in Pharmaceutical Synthesis

The compound is significant in green chemistry, particularly in Suzuki coupling reactions for synthesizing ethyl (4-phenylphenyl)acetate, a precursor to anti-arthritic drugs. Such studies emphasize sustainable and cost-effective pharmaceutical synthesis methods (Costa et al., 2012).

Microbial Production in Industry

This compound has implications in microbial production, especially for ethyl acetate synthesis. This area explores sustainablealternatives to traditional production methods, which are crucial in the food, beverage, and solvent industries. The research focuses on bio-catalyzing processes and metabolic engineering to improve ethyl acetate production (Zhang et al., 2020).

Novel Synthesis Methods in Organic Chemistry

The compound is instrumental in novel synthesis methods, such as the creation of Hantzsch-type N-substituted 1,4-dihydropyridines. These methods, involving reactions with amines and salicaldehydes, are significant in the field of organic chemistry, offering new pathways for synthesizing complex organic compounds (Cui, Wang, Lin, & Wang, 2007).

Antimicrobial and Antioxidant Research

This compound is explored for its potential in antimicrobial and antioxidant research. Studies investigate its derivatives for inhibiting microbial growth and scavenging free radicals, crucial in pharmaceutical and food industry applications (Chakraborty, Joseph, Joy, & Raola, 2016).

Enzymatic Hydrolysis in Drug Synthesis

The compound is used in the enzymatic hydrolysis process for synthesizing prototype anti-asthma drugs. This process highlights the importance of biocatalysis in creating more efficient and environmentally friendly pathways in drug production (Bevilaqua et al., 2004).

Safety and Hazards

The safety information for Ethyl 2-(2-formylphenoxy)acetate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The safety data sheet advises to avoid dust formation and to avoid breathing mist, gas, or vapors. It also advises to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Properties

IUPAC Name

ethyl 2-(2-formylphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWJJQUUORDFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323407
Record name ethyl 2-(2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41873-61-4
Record name 41873-61-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2-(2-formylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-formylphenoxyacetic acid (9.01 g, 0.05 mol), ethanol (4.6 g), concentrated H2SO4 (0.4 ml) and toluene (40 ml) was heated to reflux with azeotropic removal of water for 1 hour. The reaction mixture was poured into 10% KHCO3 (100 ml), the layers were separated and the aqueous layer was extracted with ether (2×75 ml). The organic layers were combined, and concentrated in vacuo to afford 9.1 g (95%) of 2-(ethoxycarbonylmethoxy)benzaldehyde.
Quantity
9.01 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper focuses on novel polyhydroquinoline Schiff’s base derivatives. What is the significance of Ethyl 2-(2-formylphenoxy)acetate in this context?

A1: this compound plays a crucial role as a building block in the synthesis of the polyhydroquinoline Schiff’s base derivatives investigated in this study []. While the paper doesn't delve into the specific reaction mechanisms, it highlights that this compound likely reacts with other starting materials to form the final polyhydroquinoline structures. These structures are then tested for their α-glucosidase inhibitory activity. Therefore, understanding the properties and reactivity of this compound is essential for comprehending the synthesis and potential applications of these novel derivatives.

Q2: The research mentions molecular docking studies. How might these studies provide insights into the interaction of the synthesized derivatives with α-glucosidase, and how might this compound contribute to these interactions?

A2: Molecular docking simulations can predict the preferred orientation of a molecule, in this case, the polyhydroquinoline Schiff’s base derivative, when binding to a target protein, such as α-glucosidase []. By analyzing the docking results, researchers can identify potential interactions like hydrogen bonds, hydrophobic interactions, or electrostatic forces between the derivative and the enzyme's active site.

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